molecular formula C19H22O6 B12320454 2beta,7-Dihydroxy-1-methyl-8-methylenegibba-3,4a-diene-1alpha,10beta-dicarboxylic acid

2beta,7-Dihydroxy-1-methyl-8-methylenegibba-3,4a-diene-1alpha,10beta-dicarboxylic acid

Cat. No.: B12320454
M. Wt: 346.4 g/mol
InChI Key: JAHZEMKSAYRHSW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2beta,7-Dihydroxy-1-methyl-8-methylenegibba-3,4a-diene-1alpha,10beta-dicarboxylic acid involves several steps. One common method includes the oxidation of gibberellin precursors using specific oxidizing agents under controlled conditions. The reaction typically requires a solvent such as acetone or methanol and is carried out at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using specific strains of fungi or bacteria that naturally produce gibberellins. The fermentation broth is then extracted and purified to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2beta,7-Dihydroxy-1-methyl-8-methylenegibba-3,4a-diene-1alpha,10beta-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various gibberellin derivatives that have different biological activities and applications .

Scientific Research Applications

2beta,7-Dihydroxy-1-methyl-8-methylenegibba-3,4a-diene-1alpha,10beta-dicarboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other gibberellins and related compounds.

    Biology: The compound is studied for its role in plant growth regulation and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on human cells.

    Industry: It is used in agriculture to promote plant growth and increase crop yields.

Mechanism of Action

The mechanism of action of 2beta,7-Dihydroxy-1-methyl-8-methylenegibba-3,4a-diene-1alpha,10beta-dicarboxylic acid involves its interaction with specific receptors in plant cells. These interactions trigger a cascade of molecular events that lead to the activation of various genes involved in growth and development. The compound primarily targets pathways related to cell elongation and division .

Comparison with Similar Compounds

Similar Compounds

  • Gibberellin A1
  • Gibberellin A3
  • Gibberellin A4
  • Gibberellin A7

Uniqueness

What sets 2beta,7-Dihydroxy-1-methyl-8-methylenegibba-3,4a-diene-1alpha,10beta-dicarboxylic acid apart from other gibberellins is its unique structure, which confers specific biological activities. Its ability to promote stem elongation and seed germination is particularly notable .

Properties

Molecular Formula

C19H22O6

Molecular Weight

346.4 g/mol

IUPAC Name

5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadeca-6,8-diene-2,4-dicarboxylic acid

InChI

InChI=1S/C19H22O6/c1-9-7-18-8-19(9,25)6-5-11(18)10-3-4-12(20)17(2,16(23)24)13(10)14(18)15(21)22/h3-4,12-14,20,25H,1,5-8H2,2H3,(H,21,22)(H,23,24)

InChI Key

JAHZEMKSAYRHSW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C=CC2=C3CCC4(CC3(CC4=C)C(C21)C(=O)O)O)O)C(=O)O

Origin of Product

United States

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